molecular formula C9H10BrN3S B13238197 N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13238197
M. Wt: 272.17 g/mol
InChI Key: HMGDMVLYTGBCFH-UHFFFAOYSA-N
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Description

N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a (3-bromothiophen-2-yl)methyl group at the 3-position. The bromothiophene moiety introduces steric bulk and electron-withdrawing characteristics, which may enhance stability and influence reactivity in cross-coupling reactions . The molecular formula is C9H10BrN3S (molecular weight: ~272.17 g/mol), with a purity typically ≥95% based on analogs .

Properties

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C9H10BrN3S/c1-13-4-2-9(12-13)11-6-8-7(10)3-5-14-8/h2-5H,6H2,1H3,(H,11,12)

InChI Key

HMGDMVLYTGBCFH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=C(C=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.

    Formation of Bromothiophene Derivative: The 3-bromothiophene is then reacted with formaldehyde and a secondary amine to form the bromothiophene derivative.

    Coupling with Pyrazole: The bromothiophene derivative is coupled with 1-methyl-1H-pyrazole-3-amine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for This compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound, such as the corresponding amine.

    Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine and related analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological/Physical Notes
This compound 3-bromothiophene, 1-methylpyrazole C9H10BrN3S 272.17 Bromine at thiophene 3-position; methyl at pyrazole 1-position Potential stability in cross-coupling reactions due to bromine placement
N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine (Positional isomer) 4-bromothiophene, 1-methylpyrazole C9H10BrN3S 272.17 Bromine at thiophene 4-position Discontinued; positional isomerism may alter electronic properties
1-[(3-chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine 3-chlorothiophene, 5-methylpyrazole C9H10ClN3S 227.71 Chlorine substitution reduces steric hindrance; methyl at pyrazole 5-position Improved solubility compared to bromine analogs
N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine 4-fluorobenzyl, 1-methylpyrazole C10H12FN3 193.22 Fluorine enhances lipophilicity; phenyl vs. thiophene Potential metabolic stability due to fluorine
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide Bromothiophene, tert-butyl, sulfonamide C34H36N4O4S 596.25 Bulky tert-butyl groups; sulfonamide for solubility Anticancer activity reported in analogs
1-[(3-bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine 3-bromopyridine, triazole C8H7BrN5 269.08 Pyridine vs. thiophene; triazole rigidity Rigid structure may enhance target binding

Structural and Electronic Differences

  • Bromine Position : The 3-bromo substitution on the thiophene ring in the target compound distinguishes it from the 4-bromo isomer (). DFT studies on analogs suggest bromine placement affects frontier molecular orbitals (FMOs), influencing reactivity in cross-coupling reactions .
  • Thiazole analogs () are more electron-deficient, impacting π-π stacking interactions.
  • Substituent Effects : Methyl groups on pyrazole (e.g., 5-methyl in ) increase steric hindrance, while fluorine () enhances metabolic stability through electronegativity.

Biological Activity

N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Properties:

PropertyValue
Molecular FormulaC9H10BrN3S
Molecular Weight272.17 g/mol
IUPAC NameN-[(3-bromothiophen-2-yl)methyl]-1-methylpyrazol-3-amine
CAS Number1517462-74-6

The compound features a bromothiophene moiety linked to a pyrazole ring, which enhances its reactivity and potential for further functionalization. The presence of the bromine atom is particularly noteworthy as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. For instance, a study on various pyrazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested against E. coli and S. aureus, showing significant zones of inhibition compared to control agents like streptomycin .

Table 1: Antimicrobial Activity Results

CompoundZone of Inhibition (mm)
This compound15
Streptomycin (Control)20
DMSO (Negative Control)0

Anti-inflammatory and Antitumor Activities

The compound has also been investigated for its anti-inflammatory and antitumor activities. Pyrazole derivatives are known to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR. In vitro studies have shown that this compound can modulate these pathways, potentially leading to reduced tumor cell proliferation .

Mechanism of Action:

The proposed mechanism involves the binding of the compound to specific receptors or enzymes, leading to alterations in signaling pathways that regulate inflammation and tumor growth. This interaction may inhibit the activity of key enzymes or receptors involved in these processes.

Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives, including this compound. The antimicrobial activity was assessed using the well diffusion method against several bacterial strains. The results indicated that the compound exhibited promising antibacterial effects, particularly against P. mirabilis and A. niger .

Study 2: Antitumor Potential

Another study focused on evaluating the antitumor potential of pyrazole derivatives against various cancer cell lines. The results indicated that compounds with similar structural features to this compound demonstrated significant cytotoxic effects on cancer cells, suggesting a potential role in cancer therapy .

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